![molecular formula C16H23NO2 B11858147 2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 62756-38-1](/img/structure/B11858147.png)
2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or alkoxides replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Known for its fluorescence properties and used as a probe in various applications.
Uniqueness
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one stands out due to its unique chroman structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
62756-38-1 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyl]-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H23NO2/c1-4-17(5-2)11-10-16(3)12-14(18)13-8-6-7-9-15(13)19-16/h6-9H,4-5,10-12H2,1-3H3 |
Clé InChI |
PZXYYEWDTKIEFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(CC(=O)C2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
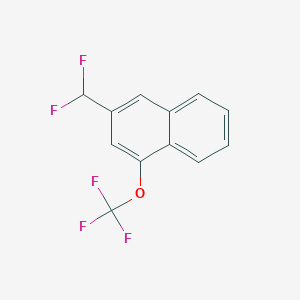
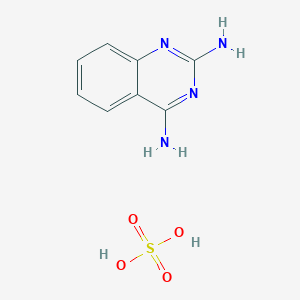
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)
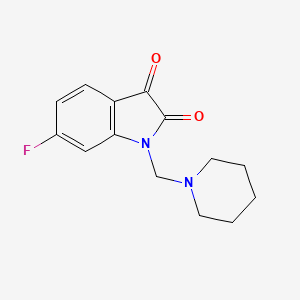




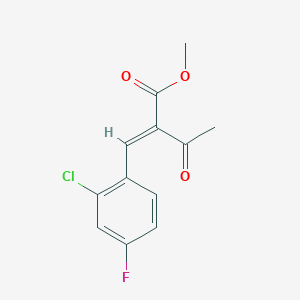
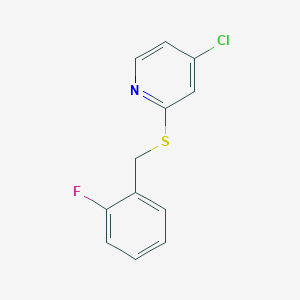
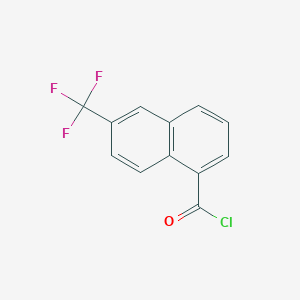
![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)
